molecular formula C20H22N4O3S B3215453 Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide CAS No. 1160618-89-2

Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide

Cat. No.: B3215453
CAS No.: 1160618-89-2
M. Wt: 398.5 g/mol
InChI Key: SJNYYTPCHLNUHK-UHFFFAOYSA-N
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Description

This compound is a benzenecarbothioic acid derivative, where the carboxylic acid group of benzoic acid is replaced with a thioic acid (‑COSH) functional group . Its structure features:

  • Substituents on the benzene ring: 2,4-dihydroxy (catechol-like motif) and 5-(1-methylethyl) (isopropyl group).
  • Hydrazide side chain: A 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide moiety, linking the benzenecarbothioic acid core to a methyl-substituted indole group.

Properties

IUPAC Name

1-[(2,4-dihydroxy-5-propan-2-ylbenzenecarbothioyl)amino]-3-(1-methylindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-11(2)14-9-15(18(26)10-17(14)25)19(28)22-23-20(27)21-13-4-5-16-12(8-13)6-7-24(16)3/h4-11,25-26H,1-3H3,(H,22,28)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNYYTPCHLNUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=S)NNC(=O)NC2=CC3=C(C=C2)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide (CAS No. 1160618-89-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 378.47 g/mol
  • Chemical Structure : The compound features a hydrazide moiety linked to a substituted benzenecarbothioic acid, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenecarbothioic acid derivatives. In particular, the hydrazone derivatives synthesized from 2,4-dihydroxybenzoic acid exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity :
    • The synthesized hydrazone compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values for selected compounds ranged from 15.62 µg/mL to over 1000 µg/mL, with some derivatives showing strong bactericidal effects (MBC/MIC ratios of 1–4) .

Summary Table of Antimicrobial Activity

Compound IDBacteria TestedMIC (µg/mL)MBC (µg/mL)
Compound 1S. aureus15.6231.25
Compound 2E. coli31.25>1000
Compound 3MRSA0.51.0
Compound 4Pseudomonas aeruginosa>1000>1000

Antiproliferative Activity

The antiproliferative effects of benzenecarbothioic acid derivatives have also been investigated, revealing promising results against various cancer cell lines.

Key Findings:

  • Cell Lines Tested :
    • The compounds were evaluated against human cancer cell lines such as LN-229 (glioblastoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer).
  • IC50 Values :
    • One derivative exhibited an IC50 value as low as 0.77μM0.77\,\mu M against LN-229 cells, indicating potent anticancer activity .

Summary Table of Antiproliferative Activity

Compound IDCell Line TestedIC50 (µM)
Compound ALN-2290.77
Compound BHepG24.77
Compound CMCF-7Nontoxic

Case Studies

In a notable study conducted by Kalinowska et al., the researchers synthesized a series of hydrazide-hydrazones from benzoic acid derivatives and assessed their biological activities through both in vitro and in vivo models. The study concluded that these compounds not only inhibited bacterial growth but also displayed selective cytotoxicity towards cancer cells while showing low toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzenecarbothioic Acid Derivatives

The compound is compared to three categories of analogues based on substituents and functional groups:

Compound Name Key Substituents/Modifications Applications/Properties Reference
Target Compound 2,4-dihydroxy-5-isopropyl benzene; indole-linked hydrazide Hypothesized bioactivity (e.g., enzyme inhibition, antimicrobial) due to indole and hydrazide motifs
Benzenecarbothioic acid, 2,6-dichloro-, S-methyl ester 2,6-dichloro; methyl ester Pesticide (halogenation enhances lipophilicity and stability) [5]
Benzenecarbothioic acid, [(3,4-dimethoxyphenyl)methylene]hydrazide 3,4-dimethoxyphenyl; methylenehydrazide Potential antioxidant or chelating agent (methoxy groups enhance electron donation) [11]
1-Benzyl-indole hybrid thiosemicarbazones Indole-thiosemicarbazone conjugates Anticancer agents (DNA intercalation or topoisomerase inhibition) [2]
Benfotiamine (Benzenecarbothioic acid S-ester derivative) Phosphonooxyethyl propenyl ester Pharmaceutical (vitamin B1 analog for diabetic neuropathy) [4]

Key Differences and Implications

Substituent Effects: The 2,4-dihydroxy groups in the target compound increase polarity and hydrogen-bonding capacity compared to halogenated (e.g., 2,6-dichloro ) or methoxy-substituted (e.g., 3,4-dimethoxyphenyl ) analogues. This may enhance solubility but reduce membrane permeability.

Hydrazide vs. Thiosemicarbazone/Thioester Side Chains :

  • The hydrazide group in the target compound differs from thiosemicarbazones (e.g., indole-thiosemicarbazones ) in its ability to form hydrogen bonds rather than metal chelates. This could shift bioactivity from metalloenzyme inhibition to protease or kinase targeting.
  • Unlike benfotiamine’s thioester , the hydrazide linkage is less prone to hydrolysis, improving stability under physiological conditions.

Indole Motif: The 1-methyl-1H-indol-5-yl group may confer selectivity for serotonin receptors or tyrosine kinase inhibitors, similar to indole-based pharmaceuticals . In contrast, non-indole derivatives (e.g., 3,4-dimethoxyphenyl ) lack this specificity.

Research Findings and Gaps

  • Stability : The catechol-like dihydroxy groups may confer susceptibility to oxidation, necessitating stabilization strategies (e.g., prodrug formulation) .
  • Comparative Efficacy : Halogenated analogues (e.g., 2,6-dichloro ) show higher pesticidal activity, while the target compound’s hydroxyl groups may favor pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide
Reactant of Route 2
Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide

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